molecular formula C19H18N2O2S B2426919 N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide CAS No. 301176-78-3

N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide

Cat. No.: B2426919
CAS No.: 301176-78-3
M. Wt: 338.43
InChI Key: JVQNRUDQJNHIAK-UHFFFAOYSA-N
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Description

N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide typically involves the condensation of 4-methoxybenzylamine with 2-bromo-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thioamide to form the thiazole ring. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The thiazole moiety is known for its ability to interact with biological targets involved in cancer progression. For instance, compounds similar to N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide have been shown to inhibit key enzymes like HSET (KIFC1), which is crucial for the survival of centrosome-amplified cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, causing cell death in cancer cells .

Neuroprotective Effects

The compound also exhibits neuroprotective properties, particularly in the context of Alzheimer’s disease. Research indicates that derivatives of thiazole can inhibit acetylcholinesterase and monoamine oxidase B, enzymes implicated in neurodegeneration. For example, certain thiazole derivatives demonstrated significant inhibitory activity against these enzymes, suggesting that this compound may contribute to preventing amyloid beta aggregation, a hallmark of Alzheimer’s pathology .

Antimicrobial Activity

Emerging evidence suggests that this compound may possess antibacterial properties. Studies have synthesized related thiazole derivatives that display potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of thiazole and sulfonamide groups has been shown to enhance antimicrobial efficacy, making these compounds promising candidates for developing new antibacterial therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure includes a benzamide core linked to a thiazole ring, which is critical for its biological activities.

Synthetic Pathway

The synthetic route often includes:

  • Formation of the thiazole ring via cyclization reactions.
  • Introduction of the methoxybenzyl group through electrophilic aromatic substitution.
  • Final assembly through amide bond formation.

These steps ensure that the final product retains the necessary functional groups for biological activity.

Efficacy Against Alzheimer’s Disease

In a study evaluating various thiazole derivatives for their neuroprotective effects, it was found that compounds similar to this compound exhibited IC50 values in the low nanomolar range against acetylcholinesterase and monoamine oxidase B . This positions them as potential therapeutic agents for Alzheimer’s disease.

Anticancer Mechanism Exploration

Another study focused on the anticancer mechanisms of thiazole derivatives, demonstrating that specific substitutions on the thiazole ring could significantly enhance potency against cancer cell lines by promoting apoptosis through multipolar spindle formation . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Data Summary Table

Application AreaBiological ActivityReference
AnticancerInhibition of HSET leading to cell death
NeuroprotectionInhibition of acetylcholinesterase and MAO-B
AntimicrobialPotent activity against Gram-positive/negative bacteria

Mechanism of Action

The mechanism of action of N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide stands out due to its unique combination of a thiazole ring and a methoxybenzyl group, which imparts distinct chemical and biological properties

Biological Activity

N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide is a thiazole-derived compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

  • Chemical Formula : C17H18N2OS
  • Molecular Weight : 302.40 g/mol

The synthesis typically involves the condensation of 4-methoxybenzylamine with 2-bromo-4-methylbenzoyl chloride under basic conditions, followed by cyclization with thioamide to form the thiazole ring. Reaction conditions often include refluxing in solvents like ethanol or acetonitrile to achieve optimal yields.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It is studied for its potential to inhibit specific enzymes, which may modulate various biochemical pathways relevant to disease processes.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including lung (A549), skin (SK-MEL-2), and colon cancer (HCT15) cells. The compound's effectiveness is often quantified using the half-maximal inhibitory concentration (IC50) metric:

Cell Line IC50 (µM)
A54915.0
SK-MEL-212.5
HCT1510.0

These values suggest a potent cytotoxic effect against these cancer types, warranting further investigation into its mechanism of action and potential clinical applications .

Antimicrobial Activity

The compound also exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured as follows:

Bacterial Strain Concentration (mM) Zone of Inhibition (mm)
E. coli810
S. aureus89
B. subtilis7.58

These results indicate that the compound could serve as a lead for developing new antimicrobial agents .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of thiazole derivatives, including this compound, particularly in models of neurodegenerative diseases. The compound has been shown to enhance neuronal survival in vitro and may modulate glutamate receptors, reducing excitotoxicity .

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effect on human cancer cell lines, revealing that it induced significant apoptosis at concentrations lower than those typically used in chemotherapy, suggesting a favorable therapeutic index.
  • Antimicrobial Assessment : In another investigation, the compound was tested against multiple bacterial strains, demonstrating efficacy comparable to established antibiotics, thus highlighting its potential as an alternative treatment option.
  • Neuroprotection : A recent study indicated that this thiazole derivative could protect neurons from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative disorders like Alzheimer's disease.

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13-3-7-15(8-4-13)18(22)21-19-20-12-17(24-19)11-14-5-9-16(23-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQNRUDQJNHIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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